(S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride is a chemical compound that belongs to the class of amino acids It features a pyridine ring substituted with a chlorine atom at the 5-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine and (S)-2-amino-3-bromopropanoic acid.
Coupling Reaction: The 5-chloropyridine is reacted with (S)-2-amino-3-bromopropanoic acid under basic conditions to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure (S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Research: The compound is employed in studies involving neurotransmitter receptors and ion channels.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(5-bromopyridin-2-yl)propanoic acid: Similar structure but with a bromine atom instead of chlorine.
2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid: Similar structure but with a fluorine atom instead of chlorine.
2-Amino-3-(5-methylpyridin-2-yl)propanoic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
(S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine substituent can also affect the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Properties
IUPAC Name |
(2S)-2-amino-3-(5-chloropyridin-2-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.2ClH/c9-5-1-2-6(11-4-5)3-7(10)8(12)13;;/h1-2,4,7H,3,10H2,(H,12,13);2*1H/t7-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBIFPOCHWXZNS-KLXURFKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1Cl)C[C@@H](C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.